molecular formula C17H25ClN2O B1668020 1-Butyryl-4-cinnamylpiperazine CAS No. 17730-82-4

1-Butyryl-4-cinnamylpiperazine

Cat. No.: B1668020
CAS No.: 17730-82-4
M. Wt: 308.8 g/mol
InChI Key: HPGCBEMVWCCLIT-AAGWESIMSA-N
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Description

It was first synthesized in Japan in the late 1960s and has been used primarily in China for the treatment of cancer-associated chronic pain . The compound belongs to the class of piperazine derivatives and is known for its potent analgesic properties.

Mechanism of Action

Target of Action

1-Butyryl-4-cinnamylpiperazine, also known as Bucinnazine , is a synthetic opioid that primarily targets the μ-opioid receptor . The μ-opioid receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids, including analgesia and euphoria.

Mode of Action

Bucinnazine binds primarily to the μ-opioid receptor, triggering a series of intracellular events . This binding activates the receptor, leading to the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release .

Biochemical Pathways

Upon activation of the μ-opioid receptor, Bucinnazine affects several biochemical pathways. It primarily influences the opioidergic pathway, leading to analgesic effects. It may also impact other pathways involving dopamine, serotonin, and norepinephrine neurotransmission , potentially contributing to its overall pharmacological profile.

Pharmacokinetics

The compound’s bioavailability, half-life, and clearance rate would be crucial factors determining its pharmacokinetic profile .

Result of Action

The activation of the μ-opioid receptor by Bucinnazine leads to analgesic effects, making it potentially useful for pain management . It’s important to note that the activation potential of bucinnazine at the μ-opioid receptor is lower than that of fentanyl and other novel synthetic opioids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of 1-butyryl-4-cinnamylpiperazine involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Butyryl-4-cinnamylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Butyryl-4-cinnamylpiperazine has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-Butyryl-4-cinnamylpiperazine is unique due to its specific combination of a butyryl group and a cinnamyl moiety attached to the piperazine core. This structural configuration contributes to its distinct pharmacological properties and its potent analgesic effects .

Properties

CAS No.

17730-82-4

Molecular Formula

C17H25ClN2O

Molecular Weight

308.8 g/mol

IUPAC Name

1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one;hydrochloride

InChI

InChI=1S/C17H24N2O.ClH/c1-2-7-17(20)19-14-12-18(13-15-19)11-6-10-16-8-4-3-5-9-16;/h3-6,8-10H,2,7,11-15H2,1H3;1H/b10-6+;

InChI Key

HPGCBEMVWCCLIT-AAGWESIMSA-N

Isomeric SMILES

CCCC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2.Cl

SMILES

CCCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2.Cl

Canonical SMILES

CCCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

17719-89-0 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(1-oxobutyl)-4-(3-phenyl-2-propenyl)piperazine hydrochloride
1-N-butyryl-4-cinnamylpiperazine
1-N-butyryl-4-cinnamylpiperazine hydrochloride
AP 237
AP-237
BUCINNAZINE HYDROCHLORIDE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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